

# Application Notes: Live-Cell Imaging with C6 NBD-L-threo-dihydrosphingosine

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## Compound of Interest

Compound Name: C6 NBD-L-threo-dihydrosphingosine

Cat. No.: B13104093

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## Introduction

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also pivotal signaling molecules involved in regulating a wide array of cellular functions, including proliferation, apoptosis, and cell migration.[1] **C6 NBD-L-threo-dihydrosphingosine** is a fluorescently labeled analog of dihydrosphingosine, a key precursor in the de novo sphingolipid synthesis pathway. The attachment of the nitrobenzoxadiazole (NBD) fluorophore enables the real-time visualization of its uptake, transport, and metabolic conversion within living cells.[2] This probe serves as an invaluable tool for researchers to investigate the dynamics of sphingolipid metabolism and trafficking, particularly its conversion to NBD-ceramide and subsequent accumulation in the Golgi apparatus.[3][4]

## Principle of the Method

**C6 NBD-L-threo-dihydrosphingosine** is a cell-permeant molecule that, once inside the cell, mimics its natural counterpart. It is acylated by ceramide synthases (CerS) primarily in the endoplasmic reticulum (ER) to form C6 NBD-ceramide. This fluorescent ceramide analog is then transported to the Golgi apparatus, a central hub for sphingolipid metabolism.[1][5] In the Golgi, it can be further metabolized into more complex sphingolipids like NBD-sphingomyelin and NBD-glucosylceramide.[6][7] The distinct, bright fluorescence of the NBD group allows for the tracking of these processes using fluorescence microscopy, with the probe's accumulation providing a selective stain for the Golgi apparatus in both live and fixed cells.[7][8]

## Applications

- Visualizing the Golgi Apparatus: Provides selective and high-contrast staining of the Golgi complex in live cells.[\[3\]](#)[\[9\]](#)
- Studying Sphingolipid Metabolism: Enables the tracking of the de novo synthesis pathway from a dihydrosphingosine precursor to ceramide and complex sphingolipids.[\[1\]](#)[\[6\]](#)
- Investigating Lipid Transport: Allows for the study of ceramide trafficking from the ER to the Golgi and the subsequent distribution of complex sphingolipids to other organelles and the plasma membrane.[\[7\]](#)[\[10\]](#)
- Drug Development: Can be used in screening assays to identify inhibitors or modulators of enzymes involved in sphingolipid metabolism, which are potential therapeutic targets for various diseases.[\[1\]](#)

## Quantitative Data Summary

The effective use of **C6 NBD-L-threo-dihydrosphingosine** requires an understanding of its spectral properties and the optimal experimental conditions. The following tables summarize key quantitative parameters.

Table 1: Physicochemical and Spectral Properties

Property	Value	Reference(s)
IUPAC Name	N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide	
Molecular Formula	C <sub>30</sub> H <sub>49</sub> N <sub>5</sub> O <sub>6</sub>	[8][11]
Molecular Weight	575.74 g/mol	[8][11]
Excitation Maximum (λ <sub>ex</sub> )	~466 nm	[8]
Emission Maximum (λ <sub>em</sub> )	~536 nm	[8]
Recommended Laser Line	488 nm	[12]
Recommended Filter Set	FITC / GFP	[2]
Solubility	Soluble in DMSO, Chloroform, Ethanol	[8]

Table 2: Recommended Parameters for Live-Cell Imaging

Parameter	Recommended Value	Notes	Reference(s)
Cell Seeding Density	60-80% confluency	Ensures cells are in a healthy, logarithmic growth phase.	[2]
Probe-BSA Complex Conc.	1-5 $\mu$ M	Optimal concentration should be determined empirically for each cell type.	[2][9]
Incubation Time	30-60 minutes	Time can be adjusted based on cell type and specific experimental goals.	[2]
Incubation Temperature	37°C	For visualizing metabolic trafficking to the Golgi.	[1][2]
Low Temp Incubation	4°C	To label the plasma membrane while minimizing endocytosis and metabolism.	[1][13]
Imaging Medium	Serum-free medium (e.g., HBSS, Opti-MEM)	Reduces background fluorescence from serum components.	[2][14]

## Experimental Protocols

### Protocol 1: Preparation of C6 NBD-dihydrosphingosine-BSA Complex

Delivery of lipophilic probes as a complex with fatty acid-free Bovine Serum Albumin (BSA) is recommended to facilitate their dispersion in aqueous culture medium and enhance cellular uptake.[15]

#### Materials:

- **C6 NBD-L-threo-dihydrosphingosine**
- Ethanol or Chloroform
- Fatty Acid-Free BSA
- Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS), pH 7.4
- Sterile glass test tubes
- Nitrogen gas line or vacuum desiccator
- Vortex mixer

#### Procedure:

- **Prepare Probe Stock:** Prepare a 1 mM stock solution of **C6 NBD-L-threo-dihydrosphingosine** in ethanol or chloroform.
- **Aliquot and Dry:** In a glass test tube, dispense the desired volume of the 1 mM stock solution. Evaporate the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the tube.[\[6\]](#)[\[13\]](#)
- **Prepare BSA Solution:** Prepare a 0.34 mg/mL solution of fatty acid-free BSA in sterile PBS or HBSS.[\[6\]](#)[\[13\]](#)
- **Complexation:** Add the BSA solution to the dried lipid film. Vortex the tube vigorously for 2-3 minutes to facilitate the complexation of the probe with BSA. The resulting solution should be clear.[\[6\]](#)[\[13\]](#)
- **Storage:** The final probe-BSA complex (e.g., 100  $\mu$ M) can be used immediately or stored in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[2\]](#)

## Protocol 2: Live-Cell Labeling and Imaging of the Golgi Apparatus

This protocol is designed for visualizing the Golgi apparatus by allowing the metabolic conversion and accumulation of the probe.

#### Materials:

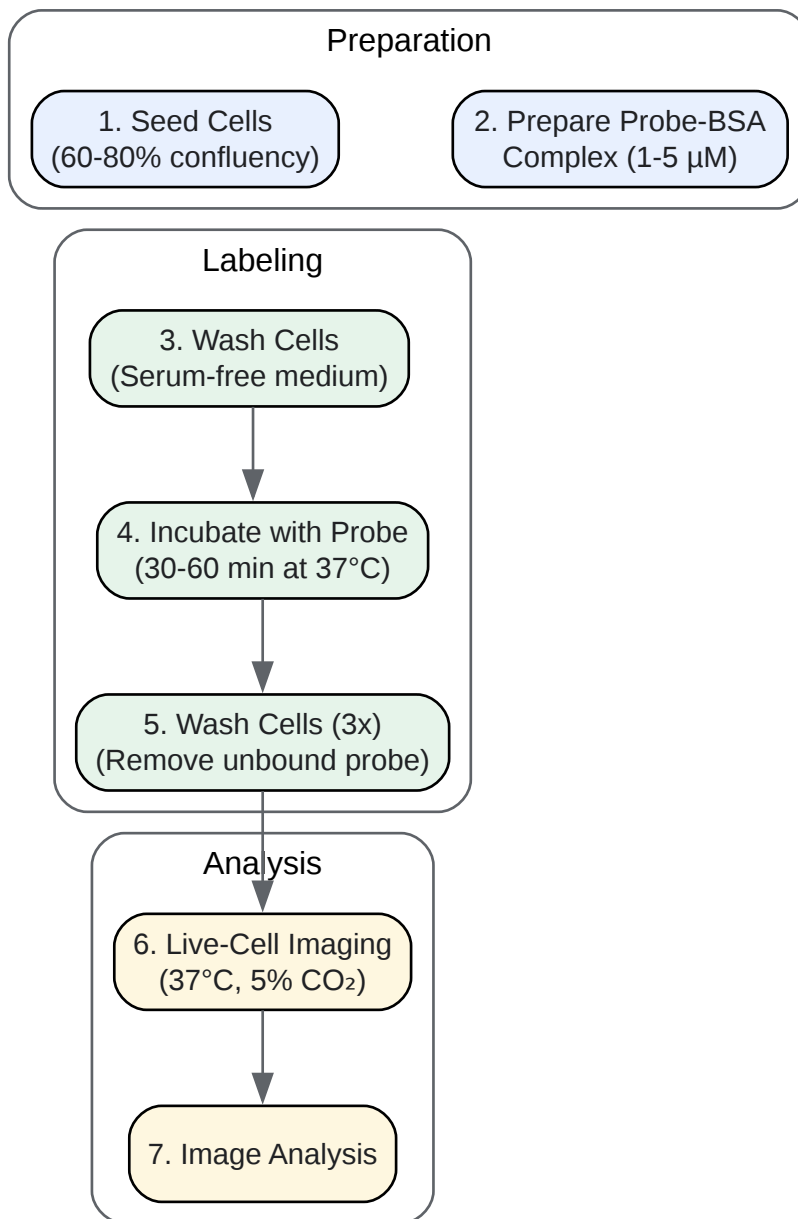
- Cells cultured to 60-80% confluency on glass-bottom dishes or coverslips suitable for microscopy.[2]
- Prepared C6 NBD-dihydrosphingosine-BSA complex (from Protocol 1).
- Live-cell imaging medium (e.g., serum-free DMEM, HBSS, or Opti-MEM).
- Complete culture medium.

#### Procedure:

- Cell Preparation: On the day of the experiment, gently wash the cells twice with pre-warmed (37°C) live-cell imaging medium to remove serum.[2]
- Prepare Labeling Solution: Dilute the probe-BSA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5  $\mu\text{M}$ . [2]
- Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.
- Incubation: Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 30-60 minutes.[2] This allows for probe uptake, conversion to NBD-ceramide, and transport to the Golgi.
- Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.[2]
- Imaging: Immediately transfer the dish/coverslip to a fluorescence microscope equipped with an environmental chamber maintaining 37°C and 5% CO<sub>2</sub>. Acquire images using a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).[2][8]

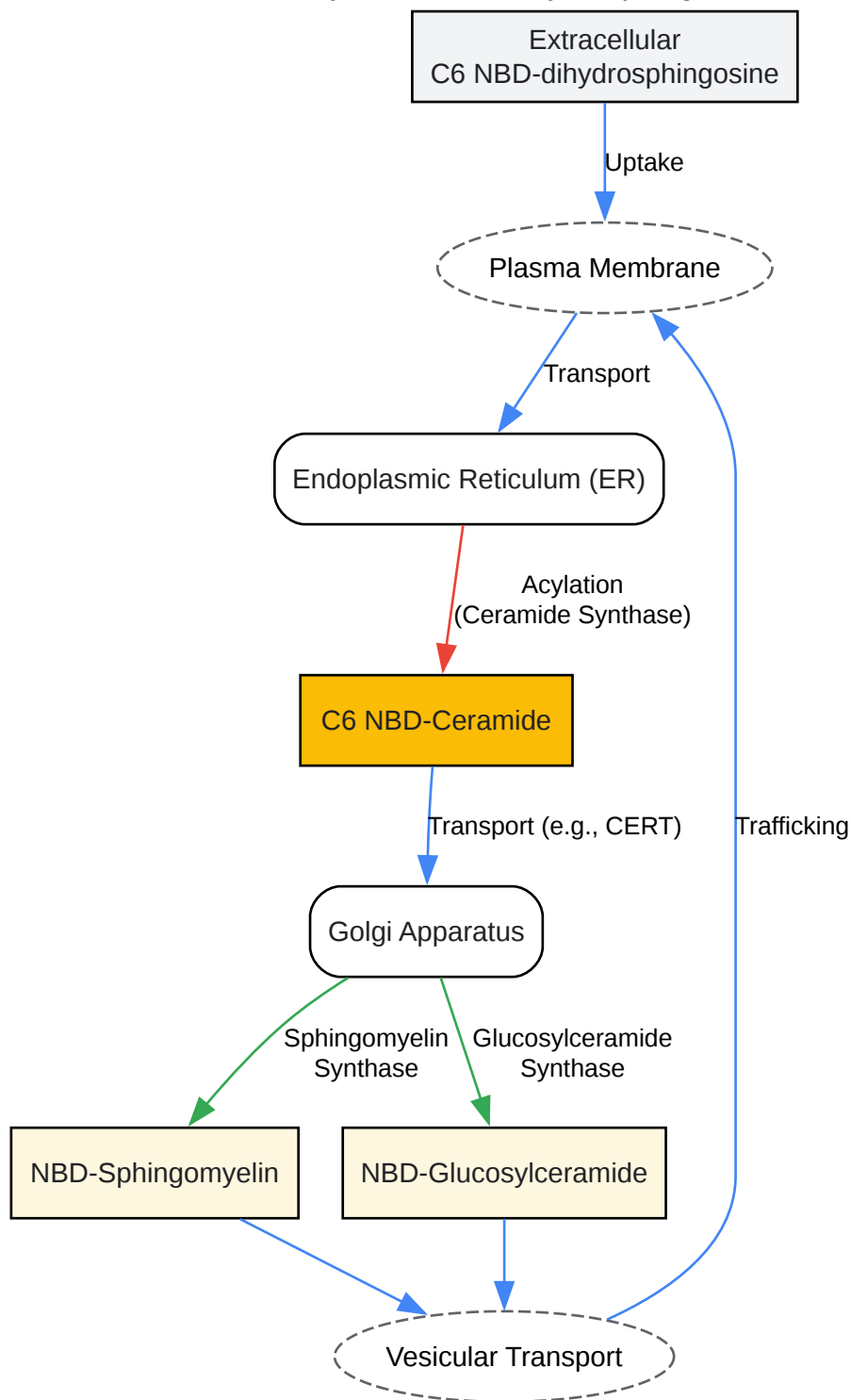
## Visualizations

## Experimental Workflow for Live-Cell Imaging

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Caption: Experimental workflow for Golgi staining.

## Metabolic Pathway of C6 NBD-dihydrosphingosine

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Caption: Cellular processing of the fluorescent probe.



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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Distribution and metabolism of fluorescent sphingosines and corresponding ceramides bearing the diphenylhexatrienyl (DPH) fluorophore in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. probes.bocsci.com [probes.bocsci.com]
- 10. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. larodan.com [larodan.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
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